5-(Trifluoromethyl)benzoxazole-2-methanamine

Description

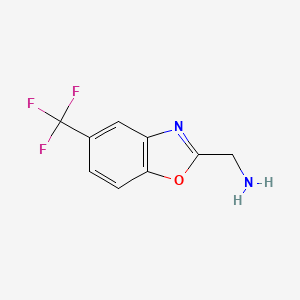

5-(Trifluoromethyl)benzoxazole-2-methanamine is a benzoxazole derivative characterized by a trifluoromethyl (-CF₃) substituent at the 5-position of the benzoxazole ring and a methanamine group at the 2-position. Benzoxazole scaffolds are heterocyclic systems containing fused benzene and oxazole rings, which are widely studied for their pharmacological and agrochemical applications .

For instance, describes the preparation of benzoxazole-tetrazole hybrids through hydrazine and sodium azide reactions, suggesting similar strategies may apply .

Properties

CAS No. |

944897-53-4 |

|---|---|

Molecular Formula |

C9H7F3N2O |

Molecular Weight |

216.16 g/mol |

IUPAC Name |

[5-(trifluoromethyl)-1,3-benzoxazol-2-yl]methanamine |

InChI |

InChI=1S/C9H7F3N2O/c10-9(11,12)5-1-2-7-6(3-5)14-8(4-13)15-7/h1-3H,4,13H2 |

InChI Key |

XSHLRKWXPLTSOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)N=C(O2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)benzoxazole-2-methanamine typically involves the condensation of 2-aminophenol with a trifluoromethyl-substituted aldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzoxazole ring . The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)benzoxazole-2-methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the benzoxazole ring to a benzoxazoline derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the trifluoromethyl group, such as 5-(trifluoromethyl)benzoxazole-2-methanamine, exhibit promising anticancer properties. For instance, studies have shown that benzoxazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. Specific derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects and potential as anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro studies suggest that this compound exhibits effectiveness against several bacterial strains. The presence of the trifluoromethyl group may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy .

Case Study: Anticancer Efficacy

In a study focused on glioblastoma cells, derivatives of benzoxazole were synthesized and screened for cytotoxicity. The results indicated that certain modifications to the benzoxazole structure significantly enhanced their anticancer activity, suggesting that this compound could be a lead compound for further development .

Case Study: Antimicrobial Screening

Another investigation evaluated the antimicrobial properties of various benzoxazole derivatives, including this compound, against Mycobacterium smegmatis and other pathogens. The findings revealed notable inhibitory effects, positioning this compound as a candidate for developing new antimicrobial therapies .

Comparative Analysis of Benzoxazole Derivatives

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Serotonin receptor modulation |

| Other Benzoxazole Derivative A | Moderate | High | DNA intercalation |

| Other Benzoxazole Derivative B | High | Low | Enzyme inhibition |

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)benzoxazole-2-methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

5-Methyl-2-phenylbenzoxazole (CAS: 51X3IK0GBZ)

- Structure : Lacks the trifluoromethyl and methanamine groups, featuring a methyl group at the 5-position and a phenyl group at the 2-position.

- Properties : Exhibits lower molecular weight (209.25 g/mol) and reduced polarity compared to 5-(Trifluoromethyl)benzoxazole-2-methanamine.

- Applications : Primarily used in materials science (e.g., fluorescent dyes) due to its rigid aromatic structure .

- Key Difference : The absence of the -CF₃ group and amine functionality limits its bioactivity in medicinal chemistry contexts.

Benzothiazole Derivatives

2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine Hydrochloride (CAS: 2490398-65-5)

- Structure : Replaces the oxygen atom in benzoxazole with sulfur, forming a benzothiazole core. Retains the -CF₃ group at the 5-position.

- Properties : Higher molecular weight (284.73 g/mol) due to the sulfur atom and hydrochloride salt. Increased lipophilicity may enhance blood-brain barrier penetration.

- Key Difference : Sulfur’s larger atomic size and polarizability may alter binding interactions compared to benzoxazole derivatives.

Oxadiazole Derivatives

1,3,4-Oxadiazole Thioether Compounds (e.g., Compound 5g in )

- Structure : Contains a 1,3,4-oxadiazole ring with a thioether side chain and a trifluoromethylpyrazole moiety.

- Properties : Demonstrated fungicidal activity (>50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL) .

- Molecular Docking : The carbonyl group in oxadiazole derivatives interacts with the SDH protein (PDB: 2FBW), similar to the lead compound penthiopyrad .

Triazole Derivatives

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid

- Structure : Features a triazole ring with -CF₃ and carboxylic acid groups.

- Properties : Exhibited 68.09% growth inhibition against NCI-H522 lung cancer cells, highlighting the role of -CF₃ in enhancing antitumor activity .

- Key Difference : The triazole ring’s smaller size and higher nitrogen content may improve solubility but reduce aromatic interactions compared to benzoxazoles.

Pesticide-Related Compounds

Pyridalyl (CAS: 179101-81-6)

- Structure : Contains a trifluoromethylpyridyl ether group but lacks a benzoxazole core.

- Properties : Molecular weight 491.12 g/mol; used as an insecticide due to its stability and selective toxicity .

- Key Difference : The extended ether linkages in pyridalyl enhance environmental persistence, whereas benzoxazole derivatives may degrade more readily.

Data Tables

Table 2: Structural and Functional Group Comparisons

| Compound | Core Heterocycle | Key Functional Groups | Bioactivity Highlights |

|---|---|---|---|

| This compound | Benzoxazole | -CF₃, -CH₂NH₂ | Enhanced metabolic stability |

| 1,3,4-Oxadiazole thioether | Oxadiazole | -S-CH₂-C₆H₄-X, -CF₃ | SDH enzyme inhibition |

| Pyridalyl | Ether-linked aryl | -CF₃, dichloroallyloxy | Insecticidal selectivity |

Biological Activity

5-(Trifluoromethyl)benzoxazole-2-methanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity against various pathogens and cancer cell lines.

Synthesis of this compound

The synthesis of benzoxazole derivatives, including this compound, typically involves the condensation of appropriate precursors followed by functional group modifications. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved biological activity.

Antimicrobial Activity

Research has demonstrated that benzoxazole derivatives exhibit a broad spectrum of antimicrobial activity. For instance, a study found that compounds similar to this compound displayed significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) ranged from 250 µg/mL to as low as 7.81 µg/mL for certain derivatives, indicating potent activity against resistant strains .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| BOK-1 | 3.2 | Mycobacterium tuberculosis |

| BOK-5 | 11.6 | Mycobacterium tuberculosis |

| BOK-2 | 1.8 | Mycobacterium tuberculosis |

| BOK-3 | 2.4 | Mycobacterium tuberculosis |

Anticancer Activity

The anticancer potential of benzoxazole derivatives has also been extensively studied. Compounds related to this compound have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3). The mechanism of action often involves the induction of apoptosis and inhibition of tubulin polymerization.

In a recent investigation, specific derivatives exhibited GI50 values (the concentration required to inhibit cell growth by 50%) as low as 0.229 µM against melanoma cells, showcasing their potential as anticancer agents .

Table 2: Anticancer Activity of Benzoxazole Derivatives

| Compound | GI50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | <0.01 | Various Cancer Lines |

| Compound B | 0.229 | MDA-MB-435 (Melanoma) |

| Compound C | 0.996 | HCT-116 (Colorectal) |

The biological activities of benzoxazole derivatives can be attributed to several mechanisms:

- Inhibition of Enzymatic Targets : Many benzoxazoles act by inhibiting specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Induction of Apoptosis : Studies have shown that these compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Disruption of Tubulin Polymerization : Some derivatives interfere with the normal function of tubulin, which is critical for cell division.

Case Studies

Several case studies highlight the efficacy of benzoxazole derivatives:

- Case Study 1 : A derivative showed promising results in inhibiting Mycobacterium tuberculosis with an MIC value significantly lower than standard treatments.

- Case Study 2 : In vitro studies demonstrated that a related compound induced apoptosis in A549 lung cancer cells through caspase activation.

Q & A

Basic Research Question

- NMR : -NMR identifies methanamine protons (δ 3.8–4.2 ppm), while -NMR confirms the trifluoromethyl group (δ -60 to -65 ppm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (calc. ~231.18 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves ambiguities in regiochemistry, though crystallization challenges may require co-crystallization agents .

How does the position of the trifluoromethyl group on the benzoxazole ring influence the compound's reactivity and biological interactions?

Advanced Research Question

The trifluoromethyl group at position 5 enhances electron-withdrawing effects, stabilizing the benzoxazole ring and altering nucleophilic attack sites. Computational docking studies suggest this positioning improves binding affinity to enzymes (e.g., cytochrome P450) by optimizing hydrophobic interactions . Comparative studies with 2-methoxy-5-(trifluoromethoxy)benzylamine show that para-substitution reduces steric clashes in active sites .

What strategies resolve contradictory data on the biological activity of this compound across assay systems?

Advanced Research Question

- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Metabolic Stability Testing : Assess liver microsome stability to rule out pharmacokinetic artifacts .

- Structural Analog Comparison : Compare IC values with derivatives lacking the trifluoromethyl group to isolate electronic vs. steric effects .

What computational approaches predict the binding affinity of this compound to enzyme targets?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (e.g., 100 ns trajectories) to assess conformational stability .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic hotspots on the benzoxazole ring .

- QSAR Models : Train models using datasets of benzoxazole derivatives to predict bioactivity .

How is the stability of this compound evaluated under varying pH and temperature conditions?

Basic Research Question

- Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .

- pH Profiling : Dissolve in buffers (pH 1–13) and measure decomposition kinetics (half-life >24 hrs at pH 7 suggests suitability for in vivo studies) .

What are key considerations for designing a structure-activity relationship (SAR) study for derivatives of this compound?

Advanced Research Question

- Substituent Variation : Introduce halogens, alkoxy, or alkyl groups at positions 4 and 6 to probe steric and electronic effects .

- Bioisosteric Replacement : Replace benzoxazole with thiazole or oxadiazole to assess heterocycle specificity .

- Pharmacokinetic Profiling : Measure logP (target ~2.5) and plasma protein binding to balance potency and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.